N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide
CAS No.: 294851-33-5
Cat. No.: VC6888915
Molecular Formula: C13H15NO4S
Molecular Weight: 281.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294851-33-5 |
|---|---|
| Molecular Formula | C13H15NO4S |
| Molecular Weight | 281.33 |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C13H15NO4S/c1-10(15)14(12-6-7-19(16,17)9-12)11-4-3-5-13(8-11)18-2/h3-8,12H,9H2,1-2H3 |
| Standard InChI Key | ACFKTZINNAATMB-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)OC |
Introduction
Synthesis
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide would likely involve multi-step organic reactions. Common methods for synthesizing similar compounds include:
-
Step 1: Formation of the thiophene sulfone through oxidation of the corresponding thiophene derivative.
-
Step 2: Preparation of the acetamide moiety, possibly through reaction with an amine.
-
Step 3: Coupling of the thiophene sulfone with the 3-methoxyphenyl group, potentially via an amide bond formation.
Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
Potential Applications
Compounds with similar structures have been explored for various applications, including pharmaceuticals and materials science. The presence of a methoxyphenyl group could contribute to biological activity, while the thiophene sulfone might enhance stability or reactivity in certain chemical environments.
Research Findings and Future Directions
While specific research findings on N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methoxyphenyl)acetamide are not available, studies on related compounds suggest potential avenues for investigation. These include:
-
Biological Activity: Evaluating the compound's potential as a therapeutic agent, possibly through in vitro or in silico studies.
-
Chemical Reactivity: Investigating its reactivity in various chemical reactions, such as hydrolysis or nucleophilic substitution.
Future research should focus on synthesizing the compound and characterizing its properties to explore these potential applications fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume